molecular formula C7H9NO3 B556737 (S)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 121786-31-0

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No. B556737
CAS RN: 121786-31-0
M. Wt: 155.15 g/mol
InChI Key: RXZQHZDTHUUJQJ-LURJTMIESA-N
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Description

“(S)-2-Amino-3-(furan-2-yl)propanoic acid” is a compound with the CAS Number: 4066-39-1. It has a molecular weight of 155.15 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which includes “this compound”, has been achieved by the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature. It has a melting point of 256-257°C .

Scientific Research Applications

  • Synthesis of Amino Acids with Furan or Thiophene Nucleus : A study by Kitagawa et al. (2004) describes the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, mostly with a furan or thiophene nucleus, which were synthesized with high yields. This process is significant in chemical synthesis and pharmaceutical applications (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

  • Cytotoxicity and Absorption in Caco-2 Cells : Zeng et al. (2019) investigated the cytotoxicity of hydroxmethylfurfural-glycine adducts in Caco-2 cells. They found that these adducts displayed lower cytotoxicities compared to hydroxmethylfurfural, which is relevant for understanding the safety and efficacy of these compounds in biological systems (Zeng, Zhang, Zheng, Zhou, Wang, Huang, Hu, & Ou, 2019).

  • Root Growth-Inhibitory Activity : Kitagawa and Asada (2005) prepared N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides and examined their root growth-inhibitory activity, showing potential applications in agriculture and botany (Kitagawa & Asada, 2005).

  • Antimicrobial Activity : Kalyaev et al. (2022) synthesized 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and studied their antimicrobial activity against yeast-like fungi and bacteria, indicating potential applications in antimicrobial therapies (Kalyaev, Ryabukhin, Borisova, Ivanov, Boyarskaya, Borovkova, Nikiforova, Salmova, Ul'yanovskii, Kosyakov, & Vasilyev, 2022).

  • Esterification and Transesterification in Ionic Liquids : Vidya and Chadha (2010) conducted a study on the esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester catalyzed by Pseudomonas cepacia lipase in ionic liquids, showing its relevance in biochemical and industrial applications (Vidya & Chadha, 2010).

  • Corrosion Inhibition Properties : He et al. (2021) combined experimental and theoretical research to study the anti-corrosion property of Morinda citrifolia Linn leaves extracts containing (S)-2-amino-3-(furan-2-yl)propanoic acid. They found that these compounds exhibit good corrosion inhibition, which is significant for material science and engineering applications (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

L-2-Furylalanine, also known as 3-(2-Furyl)-L-alanine or (S)-2-Amino-3-(furan-2-yl)propanoic acid, is an alanine derivative It’s known that amino acids and their derivatives can bind to a variety of targets, influencing numerous biological functions .

Mode of Action

It’s known that the compound is incorporated into peptides by non-ribosomal peptide synthetases (NRPS) . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

L-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides, such as rhizonin A and B . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus. The biosynthesis and incorporation of L-2-Furylalanine by NRPS have been studied, with tyrosine and L-DOPA identified as precursors . A novel type of heme-dependent aromatic oxygenase, RhzB, has been identified as necessary and sufficient for L-2-Furylalanine formation .

Pharmacokinetics

It’s known that the compound’s molecular weight is 155151 Da , which may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that the compound is a critical component of hepatotoxic cyclopeptides like rhizonin a and b . These cyclopeptides’ toxicity critically depends on the presence of L-2-Furylalanine .

Action Environment

It’s known that the compound’s stability in peptides can be influenced by the introduction of proximate aromatic residues . This suggests that the compound’s action and stability may be influenced by the chemical environment within which it is situated.

properties

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925938
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127682-08-0
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(furan-2-yl)propanoic acid

Q & A

Q1: What is the structural characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid?

A2: The research identifies the compound as γ-L-glutamyl-L-2-furylalanine, a dipeptide composed of L-glutamic acid and the unusual amino acid this compound (L-2-furylalanine) []. While the paper doesn't provide the exact molecular formula or weight, it confirms the structure through NMR and Mass Spectrometry analyses. The absolute configuration of the natural compound was determined using enantioselective gas chromatography after derivatization.

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